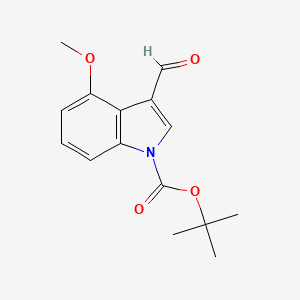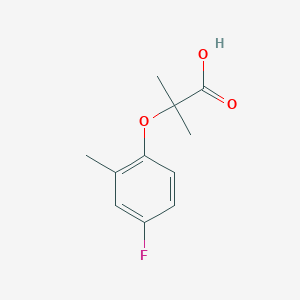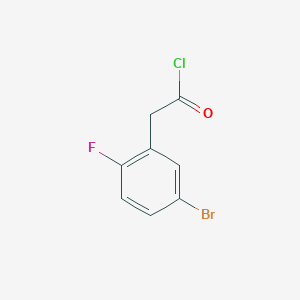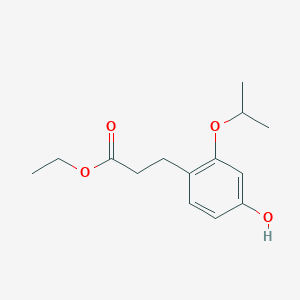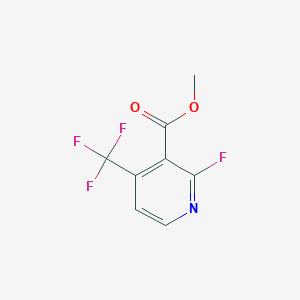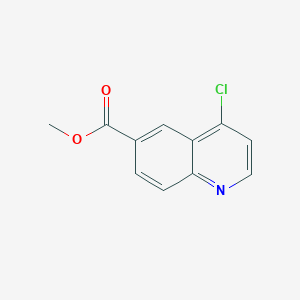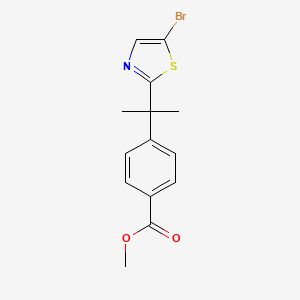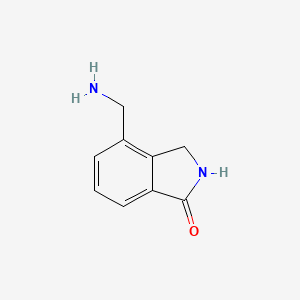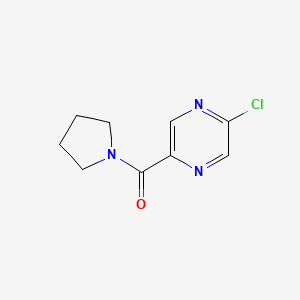
(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone
説明
“(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C9H10ClN3O . It is also known by other names such as “2-Chloro-5-(pyrrolidine-1-carbonyl)pyrazine” and "Methanone, (5-chloro-2-pyrazinyl)-1-pyrrolidinyl-" .
Synthesis Analysis
The synthesis of compounds similar to “(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” includes a pyrazine ring attached to a pyrrolidine ring . The compound has a molecular weight of 211.65 g/mol . The InChIKey for this compound is ZJSNMXJHOCFSNJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone” has a molecular weight of 211.65 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 211.0512396 g/mol . The topological polar surface area is 46.1 Ų .科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine rings, such as those potentially related to (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone, are extensively utilized in medicinal chemistry for the development of compounds to treat human diseases. The pyrrolidine ring is favored for its ability to explore pharmacophore space efficiently due to its sp3-hybridization, contribution to stereochemistry, and enhanced three-dimensional coverage through "pseudorotation." This review elaborates on various bioactive molecules featuring the pyrrolidine ring, demonstrating its significance in designing compounds with diverse biological profiles (Li Petri et al., 2021).
Hybrid Catalysts in Synthesis
Hybrid catalysts have been identified as crucial for the synthesis of complex chemical scaffolds, including pyranopyrimidine cores, which share synthetic challenges similar to those of (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone. These catalysts, ranging from organocatalysts to nanocatalysts, are pivotal in creating a wide range of applicable compounds, highlighting the methodological advancements in synthesizing biologically relevant compounds (Parmar et al., 2023).
Antithrombotic Drug Synthesis
The synthesis of antithrombotic drugs, exemplified by (S)-clopidogrel, showcases the strategic use of chemical scaffolds similar to (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone. Such compounds underline the importance of stereochemistry and functional group positioning in achieving specific biological activities, offering insights into the design and synthesis of potential drug candidates (Saeed et al., 2017).
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide molecules, related to the structural features of (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone, play a significant role in organic synthesis, catalysis, and drug applications. These molecules are celebrated for their versatility in forming metal complexes, catalyzing reactions, and offering medicinal benefits, demonstrating the potential for (5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone analogues in various scientific applications (Li et al., 2019).
将来の方向性
特性
IUPAC Name |
(5-chloropyrazin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-6-11-7(5-12-8)9(14)13-3-1-2-4-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSNMXJHOCFSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1397067.png)
![Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B1397068.png)
![(2-Methylbenzo[d]oxazol-7-yl)methanol](/img/structure/B1397069.png)
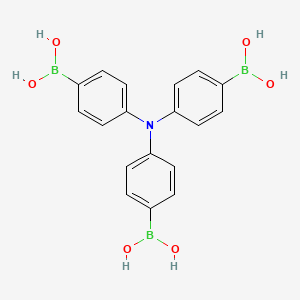
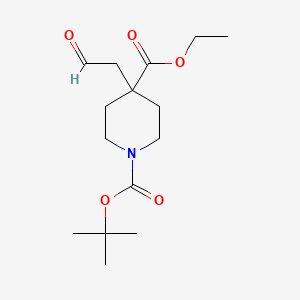
![4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1397074.png)
